molecular formula C14H13BrN4O3S B11662817 2-(4-bromoanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide

2-(4-bromoanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide

Cat. No.: B11662817
M. Wt: 397.25 g/mol
InChI Key: VTEBBVAAJDYBBB-LZYBPNLTSA-N
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Description

2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromoaniline group, a nitrothienyl group, and a propanohydrazide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide typically involves the following steps:

    Formation of 4-bromoaniline: This can be achieved by bromination of aniline using bromine in the presence of a suitable solvent.

    Synthesis of 5-nitro-2-thiophene carboxaldehyde: This involves nitration of thiophene followed by formylation.

    Condensation Reaction: The final step involves the condensation of 4-bromoaniline with 5-nitro-2-thiophene carboxaldehyde in the presence of propanohydrazide under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The hydrazide moiety can participate in acylation and alkylation reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromo group can yield various substituted anilines.

Scientific Research Applications

2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The nitro and bromo groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{[{2-[(4-bromoanilino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenoxyacetic acid
  • 4-{(E)-[2-(2-{2-[(4-bromoanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-butoxybenzoate

Uniqueness

2-(4-bromoanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and nitro groups enhances its potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C14H13BrN4O3S

Molecular Weight

397.25 g/mol

IUPAC Name

2-(4-bromoanilino)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]propanamide

InChI

InChI=1S/C14H13BrN4O3S/c1-9(17-11-4-2-10(15)3-5-11)14(20)18-16-8-12-6-7-13(23-12)19(21)22/h2-9,17H,1H3,(H,18,20)/b16-8+

InChI Key

VTEBBVAAJDYBBB-LZYBPNLTSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(S1)[N+](=O)[O-])NC2=CC=C(C=C2)Br

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(S1)[N+](=O)[O-])NC2=CC=C(C=C2)Br

Origin of Product

United States

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